4-Methyl-1-(phenylsulfonyl)-1H-imidazole

Description

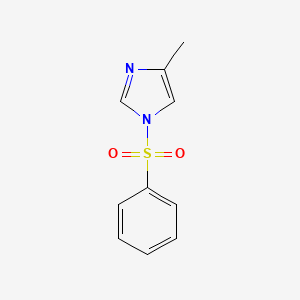

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKAJWKWLMCGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403172 | |

| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324777-12-0 | |

| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its synthesis, reactivity, and potential applications. Given the specialized nature of this compound, this guide combines direct data with well-established principles of organic and medicinal chemistry to provide a holistic understanding.

Introduction and Molecular Overview

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring. The imidazole moiety is a five-membered aromatic ring containing two nitrogen atoms, which is a crucial scaffold in numerous biologically active molecules.[1][2][3] In this specific derivative, the imidazole ring is substituted with a methyl group at the 4-position and a phenylsulfonyl group attached to one of the nitrogen atoms.

The presence of the electron-withdrawing phenylsulfonyl group significantly influences the electronic properties of the imidazole ring, impacting its reactivity and potential as a pharmacophore.[4] Phenylsulfonyl groups are common in medicinal chemistry, often introduced to modulate a compound's solubility, metabolic stability, and target-binding affinity.[5] The methyl group at the 4-position provides steric and electronic modifications that can be crucial for selective interactions with biological targets.

This compound is recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry research, with potential applications in the development of pharmaceuticals and functional materials.[6]

Molecular Structure

The structural representation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is crucial for understanding its chemical behavior.

Caption: Molecular structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, dictating its solubility, stability, and suitability for various experimental conditions.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [6] |

| Molecular Weight | 222.26 g/mol | [6] |

| Appearance | White to slightly yellow crystals or crystalline powder (inferred) | [7][8] |

| Melting Point | 76-78 °C (for the related isomer 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole) | [7][8] |

| Boiling Point | 416.0 ± 38.0 °C (Predicted) | [6] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in chloroform (inferred from related compounds) | [7][8] |

| pKa | 1.62 ± 0.61 (Predicted) | [6] |

Note: Some physical properties are predicted or inferred from closely related isomers due to limited experimental data for this specific compound.

Synthesis and Reactivity

A robust and reproducible synthetic route is paramount for the accessibility of a compound for research purposes.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.

Experimental Protocol: N-Sulfonylation of 4-Methylimidazole

This protocol is adapted from established procedures for similar compounds.[7][8]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, it is noted to be moisture-sensitive, a common characteristic for sulfonylated imidazoles.[7][8] Storage in an inert, dry atmosphere at room temperature is recommended.[7][8]

-

Reactivity: The phenylsulfonyl group acts as a good leaving group, making the imidazole ring susceptible to nucleophilic attack and substitution at the N-1 position. This reactivity is a cornerstone of its utility in organic synthesis. The imidazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the sulfonyl group will deactivate the ring towards this type of reaction.

Potential Applications in Drug Discovery and Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][9]

Rationale for Pharmacological Interest

-

Enzyme Inhibition: The structural features of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole make it a candidate for investigation as an enzyme inhibitor.[6] The sulfonamide-like linkage and the aromatic systems can engage in hydrogen bonding and hydrophobic interactions within enzyme active sites.

-

Anticancer Potential: Many imidazole derivatives have been investigated as anticancer agents.[9][10] The substitution pattern on the imidazole ring is critical for activity, and this compound could serve as a key intermediate for the synthesis of more complex molecules targeting cancer-related pathways.

-

Antimicrobial Activity: Imidazole-containing compounds, such as the azole antifungals, are well-established antimicrobial agents. The unique substitution of this molecule warrants investigation into its potential antibacterial and antifungal properties.[6][11]

Safety and Handling

While specific toxicity data for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is not available, a precautionary approach based on related compounds is essential.

-

General Handling: Use only under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Hazard Identification (Inferred): Based on safety data for similar compounds, it may cause skin and eye irritation.[14] It is also moisture-sensitive.[7][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store under an inert atmosphere.[7][8]

Conclusion

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features, combining the versatile imidazole core with a modulating phenylsulfonyl group, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, handling, and exploration in research and development endeavors. Further investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.

References

- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257.

-

PubChem. (2025). 4-Phenylimidazole. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. [Link]

- Google Patents. (n.d.). CN113512003A - Preparation method of 4-(imidazole-1-yl) phenol.

-

MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Link]

- Kumar, V., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 733.

- Supporting Information. (n.d.). General procedure for the synthesis of sulfonamides.

-

RSC Publishing. (n.d.). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

-

PubChem. (n.d.). 4-Methyl-1-phenyl-1H-imidazole. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

-

ResearchGate. (2025). Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor. [Link]

-

National Institutes of Health. (n.d.). The Cohesive Interactions in Phenylimidazoles. [Link]

-

NICNAS. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

-

Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

-

MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]

-

The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole | 2232-08-8 [chemicalbook.com]

- 8. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole CAS#: 2232-08-8 [m.chemicalbook.com]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methyl-1-(phenylsulfonyl)-1H-imidazole molecular structure and weight

An In-depth Technical Guide to 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a heterocyclic compound of interest to researchers in organic synthesis and medicinal chemistry. The guide details its molecular structure and physicochemical properties, outlines a robust, proposed synthetic protocol, and explores its current and potential applications in drug development, drawing upon the broader significance of the N-sulfonylated imidazole scaffold. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of N-Sulfonylated Imidazoles in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules that can bind to a wide range of biological targets.[3] When functionalized with a phenylsulfonyl group at the N-1 position, the resulting N-sulfonylated imidazoles exhibit a distinct set of chemical and biological characteristics. The sulfonyl group can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to modulate the pharmacological activity of the parent molecule.

4-Methyl-1-(phenylsulfonyl)-1H-imidazole, the subject of this guide, is an exemplar of this class of compounds. It serves as a valuable intermediate in organic synthesis and has been investigated for its potential as an antifungal, antibacterial, anti-inflammatory, and enzyme-inhibiting agent.[4] This guide will provide a detailed examination of this molecule, offering insights into its synthesis and potential for further exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole consists of a central imidazole ring substituted with a methyl group at the 4-position and a phenylsulfonyl group at the 1-position.

Molecular Formula: C₁₀H₁₀N₂O₂S[4]

Molecular Weight: 222.26 g/mol [4]

CAS Registry Number: 324777-12-0[4]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some of the physicochemical data are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| CAS Number | 324777-12-0 | [4] |

| Boiling Point (Predicted) | 416.0 ± 38.0 °C | [4] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [4] |

| Appearance | Not reported | |

| Melting Point | Not available | |

| Solubility | Not reported |

Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: A Proposed Protocol

Reaction Principle

The synthesis involves the nucleophilic attack of the nitrogen atom of 4-methylimidazole on the electrophilic sulfur atom of phenylsulfonyl chloride. A base is typically used to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol

Materials:

-

4-Methylimidazole

-

Phenylsulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Phenylsulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 4-Methyl-1-(phenylsulfonyl)-1H-imidazole as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Phenylsulfonyl chloride is moisture-sensitive and will hydrolyze in the presence of water.

-

Base (Triethylamine): Activates the imidazole for nucleophilic attack and neutralizes the HCl byproduct, driving the reaction to completion.

-

Low-Temperature Addition: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

-

Aqueous Workup: Removes the triethylamine hydrochloride salt and any unreacted starting materials.

-

Recrystallization: A standard method for purifying solid organic compounds to obtain a high-purity product.

Applications in Medicinal Chemistry and Drug Development

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a molecule with significant potential in medicinal chemistry, primarily as a versatile building block for the synthesis of more complex bioactive molecules.[4] The imidazole moiety itself is a common feature in many established drugs, and the addition of the phenylsulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The potential biological activities of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and related N-sulfonylated imidazoles include:

-

Antifungal and Antibacterial Agents: The imidazole core is famously found in many antifungal drugs (e.g., clotrimazole, miconazole). N-sulfonylation can lead to new derivatives with altered spectrum of activity or improved potency.[4]

-

Anti-inflammatory Agents: The anti-inflammatory potential of this compound has been noted, suggesting it could be a scaffold for developing new anti-inflammatory drugs.[4]

-

Enzyme Inhibitors: The electron-withdrawing nature of the phenylsulfonyl group can influence the binding of the imidazole to the active sites of enzymes, making it a candidate for the development of enzyme inhibitors.[4]

The general importance of the imidazole scaffold in drug design is its ability to act as a bioisostere for other functional groups and its capacity to participate in hydrogen bonding and metal coordination within biological systems.

Expected Spectroscopic Characterization

While experimental spectra for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole are not available in the cited literature, its structure can be confirmed using standard spectroscopic techniques. The expected key signals are outlined below as a guide for researchers.

¹H NMR Spectroscopy

-

Imidazole Protons: Two singlets or doublets in the aromatic region (typically δ 7-8 ppm), corresponding to the protons at the 2- and 5-positions of the imidazole ring.

-

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the five protons of the phenylsulfonyl group.

-

Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, corresponding to the three protons of the methyl group on the imidazole ring.

¹³C NMR Spectroscopy

-

Imidazole Carbons: Three signals in the aromatic region (typically δ 115-140 ppm) for the three carbon atoms of the imidazole ring.

-

Phenyl Carbons: Four signals in the aromatic region (typically δ 125-140 ppm) for the carbon atoms of the phenylsulfonyl group.

-

Methyl Carbon: A signal in the aliphatic region (typically δ 10-15 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

-

S=O Stretching: Strong characteristic absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the sulfonyl group.

-

C=N and C=C Stretching: Absorptions in the 1650-1450 cm⁻¹ region corresponding to the stretching vibrations of the imidazole and phenyl rings.

-

C-H Stretching: Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

Conclusion

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a valuable heterocyclic compound with a confirmed molecular structure and promising, albeit largely predicted, physicochemical and biological properties. While a specific, detailed synthesis protocol and comprehensive experimental characterization data are yet to be published in readily accessible literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. Its potential applications in medicinal chemistry as a scaffold for the development of novel therapeutic agents warrant further investigation. The information presented herein is intended to facilitate and inspire future research into this and related N-sulfonylated imidazole derivatives.

References

- A review on ‘imidazole’: there chemistry, methods of preparation and pharmacological potentials. (2025).

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1134.

- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (n.d.). MDPI.

-

4-Methyl-1-(phenylsulfonyl)-1H-imidazole. (n.d.). LookChem. Retrieved from [Link]

- Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2009). Journal of Labelled Compounds and Radiopharmaceuticals, 52(10), 455-458.

- Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. (n.d.).

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3624-3635.

- Comprehensive review in current developments of imidazole-based medicinal chemistry. (2013). Medicinal Research Reviews, 33(4), 760-811.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(10), 1044.

- Synthesis of Bioactive Imidazoles: A Review. (2015). International Journal of Pharmaceutical Sciences and Research, 6(5), 1804-1823.

-

4-Methyl-1-phenyl-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (n.d.).

- Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. (n.d.).

- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2024). Beilstein Journal of Organic Chemistry, 20, 1363–1372.

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). The Royal Society of Chemistry.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology, 10(4), 1-9.

- Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2019). Medicinal Chemistry Research, 28(8), 1099-1131.

- Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (2023). Journal of Molecular Structure, 1286, 135541.

- Synthesis of N‐sulfonylimidates from terminal alkynes via a three‐component Cu(I)‐catalyzed reaction. (n.d.).

- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules, 28(6), 2568.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (C₁₀H₁₀N₂O₂S). As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the principles and expected outcomes for the primary spectroscopic techniques used in its characterization: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed interpretations, expected data tables, and standard experimental protocols are provided to serve as a benchmark for researchers working with this compound and its analogs.

Molecular Structure and Spectroscopic Overview

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is comprised of three key structural components: a phenyl ring, a sulfonyl linker, and a 4-methyl-imidazole ring. Each of these moieties possesses unique spectroscopic signatures. The successful identification of the compound relies on the integrated analysis of data from multiple spectroscopic techniques, each providing a different piece of the structural puzzle.

-

Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy identifies the key functional groups present, notably the sulfonyl group and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity and chemical environment of each proton and carbon atom in the molecule.

The following sections will detail the expected spectral data for each technique and explain the underlying principles of interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, this provides definitive confirmation of its molecular weight.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Configure a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) for positive ion mode electrospray ionization.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation

The molecular formula C₁₀H₁₀N₂O₂S gives a monoisotopic mass of approximately 222.05 g/mol .

-

Molecular Ion Peak: The primary peak of interest will be the protonated molecule [M+H]⁺ at an m/z of approximately 223.05. High-resolution mass spectrometry should confirm this mass to within a few parts per million (ppm).

-

Other Adducts: Depending on the solvent system, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 245.03) may also be observed.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key expected fragments include the loss of the phenylsulfonyl group or cleavage of the imidazole ring.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z |

| [M+H]⁺ | 223.0590 |

| [M+Na]⁺ | 245.0409 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum will be dominated by absorptions from the sulfonyl and aromatic groups.

-

Sulfonyl Group (SO₂): This group gives rise to two strong, characteristic stretching vibrations. The asymmetric stretch is expected around 1350-1380 cm⁻¹, and the symmetric stretch is expected around 1160-1180 cm⁻¹. These are often the most prominent peaks in the spectrum.

-

Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponds to the C-H stretching of the phenyl and imidazole rings.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-N and C-S Stretching: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and contribute to the overall complexity of the spectrum.

Table 2: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3150 | C-H Stretch | Aromatic (Phenyl & Imidazole) |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1350-1380 | Asymmetric SO₂ Stretch | Sulfonyl |

| 1160-1180 | Symmetric SO₂ Stretch | Sulfonyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of carbon and hydrogen atoms.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

¹H NMR Data Interpretation

The ¹H NMR spectrum will show distinct signals for the protons on the phenyl ring, the imidazole ring, and the methyl group. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the chemical shifts of the imidazole protons, shifting them downfield.

-

Phenyl Protons (5H): These will appear in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the sulfonyl group will be the most downfield, likely appearing as a multiplet (or doublet of doublets). The meta and para protons will appear slightly more upfield, also as multiplets.

-

Imidazole Protons (2H): The protons on the imidazole ring are expected to appear as distinct singlets (or narrow doublets due to long-range coupling). The proton at the C2 position is typically the most downfield, followed by the proton at the C5 position.[2][3]

-

Methyl Protons (3H): The methyl group attached to the imidazole ring will appear as a sharp singlet in the upfield region (typically δ 2.2-2.5 ppm).

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | m | 2H | Phenyl (ortho-H) |

| ~ 7.5 - 7.7 | m | 3H | Phenyl (meta, para-H) |

| ~ 7.8 - 8.0 | s | 1H | Imidazole (C2-H) |

| ~ 7.1 - 7.3 | s | 1H | Imidazole (C5-H) |

| ~ 2.3 - 2.5 | s | 3H | Methyl (-CH₃) |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.

-

Phenyl Carbons (4 signals): The phenyl ring will show four distinct signals: one for the ipso-carbon attached to the sulfur, one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. The ipso-carbon will be significantly downfield.

-

Imidazole Carbons (3 signals): The three carbons of the imidazole ring will have characteristic shifts. The C2 carbon is typically the most deshielded, followed by the C4 (methyl-substituted) and C5 carbons.

-

Methyl Carbon (1 signal): The methyl carbon will appear as a single peak in the far upfield region of the spectrum (typically δ 10-15 ppm).

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 142 | Phenyl (ipso-C) |

| ~ 135 - 138 | Imidazole (C2) |

| ~ 133 - 135 | Phenyl (para-C) |

| ~ 129 - 131 | Phenyl (meta-C) |

| ~ 127 - 129 | Phenyl (ortho-C) |

| ~ 125 - 130 | Imidazole (C4) |

| ~ 118 - 122 | Imidazole (C5) |

| ~ 12 - 15 | Methyl (-CH₃) |

Integrated Spectroscopic Workflow

The definitive structural elucidation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is not achieved by any single technique but by the logical integration of all data. The workflow below illustrates this process.

Caption: Integrated workflow for structural confirmation.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating system for the characterization of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. MS confirms the elemental composition, IR identifies the key functional groups, and NMR provides the definitive atom-by-atom connectivity map. The data presented in this guide serve as a reliable reference for researchers, ensuring the accurate identification and quality control of this important chemical entity.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".

-

PubChem. (n.d.). 4-Methyl-1-phenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 4-methyl-. NIST WebBook. Retrieved from [Link]

- Supporting Information for unspecified article. (n.d.).

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

-

ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved from [Link]

- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.).

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery and historical narrative of this particular molecule are not extensively documented in dedicated literature, its significance can be understood through the broader context of N-sulfonylated imidazoles and their role as versatile scaffolds in drug discovery. This document will delve into its chemical characteristics, a representative synthetic pathway, and its potential therapeutic applications, offering insights for researchers and professionals in the field.

Introduction to the Imidazole Scaffold and the Phenylsulfonyl Moiety

The imidazole ring is a cornerstone of medicinal chemistry, being a key structural component in numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets.[2] The imidazole nucleus is found in essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological processes.[3]

The introduction of a phenylsulfonyl group onto the imidazole ring, as in 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, significantly modifies its physicochemical properties. The phenylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the imidazole ring. Furthermore, sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, and anticancer properties.[1] The combination of these two moieties in 4-Methyl-1-(phenylsulfonyl)-1H-imidazole results in a molecule with potential for diverse applications in drug development.[4]

Physicochemical Properties

4-Methyl-1-(phenylsulfonyl)-1H-imidazole, with the CAS number 324777-12-0, is an imidazole derivative featuring a methyl group at the 4-position and a phenylsulfonyl group attached to one of the nitrogen atoms.[4]

| Property | Value | Source |

| Molecular Formula | C10H10N2O2S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| Boiling Point | 416.0±38.0 °C (Predicted) | [4] |

| Density | 1.29±0.1 g/cm3 (Predicted) | [4] |

| pKa | 1.62±0.61 (Predicted) | [4] |

Note: The boiling point, density, and pKa are predicted values and should be confirmed with experimental data.

Synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole

The synthesis involves the reaction of 4-methylimidazole with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

A representative synthetic workflow.

Experimental Protocol:

Materials:

-

4-Methylimidazole

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the benzenesulfonyl chloride.

-

Anhydrous Solvent: Ensures that the reactants are not consumed by side reactions with water.

-

Base (Triethylamine): Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Purification by Chromatography: Removes any unreacted starting materials and byproducts to yield the pure compound.

Applications in Medicinal Chemistry and Drug Development

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is recognized as a versatile building block in the synthesis of more complex pharmaceutical compounds.[4] Its potential biological activities are inferred from the known properties of the imidazole and sulfonamide moieties.

Potential Therapeutic Areas:

-

Antifungal and Antibacterial Agents: The imidazole core is a well-known feature of many antifungal drugs (e.g., ketoconazole). The sulfonamide group also contributes to antimicrobial activity. Therefore, this compound is a promising scaffold for the development of new anti-infective agents.[4]

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites, and the overall structure can be tailored to fit into specific binding pockets. This makes it a candidate for the development of enzyme inhibitors for various therapeutic targets.[4]

-

Anti-inflammatory Agents: Certain imidazole and sulfonamide derivatives have demonstrated anti-inflammatory properties. Further investigation into 4-Methyl-1-(phenylsulfonyl)-1H-imidazole and its derivatives for this application is warranted.[4]

-

Anticancer Agents: The sulfonamide group is present in several anticancer drugs. Hybrid molecules containing both imidazole and sulfonamide motifs have been explored for their antiproliferative activities against various cancer cell lines.[1]

Logical Relationship of Structure to Function:

Structure-Activity Relationship.

Conclusion

4-Methyl-1-(phenylsulfonyl)-1H-imidazole represents a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. While its individual history is not extensively detailed, its importance is derived from the well-established pharmacological relevance of its constituent imidazole and phenylsulfonyl moieties. The synthetic accessibility and the potential for diverse biological activities make this compound and its derivatives attractive targets for further investigation in the quest for novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this promising scaffold.

References

- Paoli-Lombardo, R., Primas, N., Castera-Ducros, C., Jacquet, I., Rathelot, P., & Vanelle, P. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633.

- Grigoriev, Y. V., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2568.

- Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-269.

- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939.

-

LookChem. (n.d.). 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. Retrieved from [Link]

- Korsakov, M. K., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8.

- Google Patents. (2014). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5897.

- Google Patents. (2015).

-

Wikipedia. (2023). 4-Methylimidazole. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Al-Wahaibi, L. H., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Kamal, A., et al. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2015, 1-12.

Sources

Phenylsulfonyl Imidazole Derivatives: A Technical Guide to Unlocking Their Biological Potential

Introduction: The Phenylsulfonyl Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a ubiquitous five-membered heterocycle integral to numerous biological processes and a cornerstone in the architecture of many pharmaceuticals.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow for versatile interactions with a wide array of biological targets.[3] When coupled with a phenylsulfonyl group, the resulting phenylsulfonyl imidazole scaffold emerges as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for diverse biological activities. This guide provides an in-depth technical exploration of the significant potential of phenylsulfonyl imidazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. For each area, we will delve into the mechanistic underpinnings and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.[4][5]

I. Anticancer Activity: Targeting the Engines of Malignancy

Phenylsulfonyl imidazole derivatives have demonstrated significant potential as anticancer agents by modulating various oncogenic targets.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes in signaling pathways that drive tumor growth and proliferation, as well as interference with the cellular machinery essential for cell division.[2][7]

A. Key Mechanisms of Anticancer Action

-

Kinase Inhibition: Many phenylsulfonyl imidazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK), these compounds can disrupt signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[1][6]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Some phenylsulfonyl imidazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

-

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain imidazole derivatives can inhibit these enzymes, leading to DNA damage and cell death.[5]

B. Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[8] It relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[9][10]

Protocol: MTT Assay for Cytotoxicity Screening [8][9][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylsulfonyl imidazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

To elucidate the mechanism of action, specific enzyme inhibition assays are crucial. The following is a generic protocol for a luminescence-based kinase assay that measures ATP consumption.[12][13]

Protocol: ADP-Glo™ Kinase Assay (Promega) [13]

-

Reagent Preparation: Prepare the kinase, substrate, and phenylsulfonyl imidazole inhibitor in the appropriate kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the inhibitor at various concentrations. Add the kinase and substrate/ATP mixture to initiate the reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

-

Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

C. Quantitative Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Purine derivatives with phenylsulfonyl substitutions | HCC827 (lung adenocarcinoma) | Potent activity reported | [6] |

| Thiazole-benzimidazole derivatives | MCF-7 (breast cancer) | Cytotoxic effects observed | [6] |

| 2-phenyl benzimidazole derivatives | MCF-7 (breast cancer) | 3.37 - 6.30 | [6] |

| Benzothiadiazole-imidazole derivatives | Various | 0.008 - 0.043 (ALK5 kinase inhibition) | [6] |

| Imidazole-purine hybrids | A549 (lung cancer) | 1.98 - 4.07 | [6] |

D. Visualizing the Mechanism: Kinase Inhibition Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenylsulfonyl imidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of imidazole derivatives are multifaceted and can include:

-

Inhibition of Ergosterol Biosynthesis: In fungi, imidazole-containing compounds can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.[3][15]

-

DNA and Protein Synthesis Inhibition: Some derivatives interfere with bacterial DNA replication and protein synthesis, leading to the cessation of growth and eventual cell death.[1][14]

-

Cell Membrane Disruption: These compounds can also directly interact with and disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents.[14][15]

B. Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Protocol: Broth Microdilution for MIC Determination [16][17][19]

-

Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylsulfonyl imidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of the diluted inoculum to each well containing the compound, as well as to a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Bacillus cereus, Staphylococcus aureus, E. coli, P. aeruginosa | 32-64 | [1] |

| 3-oxido-1H-imidazole-4-carbohydrazides | Gram-positive and Gram-negative bacteria, Candida albicans | Potent activity reported | [1] |

D. Visualizing the Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Phenylsulfonyl imidazole derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory response.[20][21]

A. Mechanisms of Anti-inflammatory Action

-

COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are potent pro-inflammatory mediators. Some phenylsulfonyl imidazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][3]

-

Cytokine Suppression: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. These derivatives can suppress the production of such cytokines from immune cells.[22][23]

-

Inhibition of Inflammatory Signaling Pathways: Phenylsulfonyl imidazoles can modulate key signaling pathways involved in inflammation, such as the NF-κB and p38 MAPK pathways.[24]

B. Experimental Protocol for In Vitro Anti-inflammatory Screening

A common in vitro model to assess anti-inflammatory activity involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines.[25][26][27]

Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages [22][25]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Pre-treatment with Compounds: Treat the cells with various concentrations of the phenylsulfonyl imidazole derivatives for 1-2 hours prior to LPS stimulation.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours). Include a vehicle control (cells with medium and solvent), a negative control (unstimulated cells), and a positive control (LPS-stimulated cells without compound).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated positive control. Determine the IC₅₀ value.

C. Visualizing the Mechanism: Anti-inflammatory Action

Caption: Inhibition of LPS-induced pro-inflammatory signaling.

IV. Enzyme Inhibitory Activity: A Broad Therapeutic Paradigm

Beyond the specific examples in cancer and inflammation, the phenylsulfonyl imidazole scaffold is a versatile platform for designing inhibitors against a wide range of enzymes implicated in various diseases.[2][24]

A. General Principles of Enzyme Inhibition Assays

The fundamental principle of an enzyme inhibition assay is to measure the activity of an enzyme in the presence and absence of a potential inhibitor. This is typically achieved by monitoring the rate of disappearance of a substrate or the rate of appearance of a product over time.[4][28][29]

B. General Experimental Protocol for Enzyme Inhibition

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay.[4][28]

Protocol: Spectrophotometric Enzyme Inhibition Assay [28]

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer that ensures optimal enzyme activity.

-

Assay Setup: In a cuvette or 96-well plate, combine the buffer, inhibitor (at various concentrations), and enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding the substrate.

-

Monitoring the Reaction: Immediately begin monitoring the change in absorbance at a specific wavelength that corresponds to either the consumption of the substrate or the formation of the product. This is done using a spectrophotometer or microplate reader.

-

Data Acquisition: Record the absorbance at regular intervals over a set period to determine the initial reaction velocity (rate).

-

Data Analysis: Plot the initial velocity against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

C. Visualizing the Principle: Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

V. Conclusion and Future Perspectives

Phenylsulfonyl imidazole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their versatility as anticancer, antimicrobial, and anti-inflammatory agents stems from their ability to interact with a diverse range of biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the full potential of this privileged scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for the development of novel and effective therapeutics.

References

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. Retrieved January 26, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 26, 2026, from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NIH. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PMC. Retrieved January 26, 2026, from [Link]

-

Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 26, 2026, from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Retrieved January 26, 2026, from [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved January 26, 2026, from [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved January 26, 2026, from [Link]

-

Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 26, 2026, from [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (n.d.). NC DNA Day Blog. Retrieved January 26, 2026, from [Link]

-

Imidazoles as potential anticancer agents. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 26, 2026, from [Link]

-

Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. Retrieved January 26, 2026, from [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved January 26, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

-

Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. (n.d.). Bitesize Bio. Retrieved January 26, 2026, from [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Recent development of imidazole derivatives as potential anticancer agents. (n.d.). OUCI. Retrieved January 26, 2026, from [Link]

-

New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

-

KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]

-

The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nano-ntp.com [nano-ntp.com]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. protocols.io [protocols.io]

- 20. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

- 29. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity (NCE).[1][2] Poor aqueous solubility can lead to low and erratic bioavailability, hindering a compound's progression through the drug development pipeline.[1][3] This guide provides a comprehensive framework for characterizing the solubility profile of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, a heterocyclic compound featuring an imidazole core and a phenylsulfonyl group. Such N-sulfonylated imidazoles are of significant interest in medicinal chemistry due to their potential for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[4][5][6][7] As no comprehensive experimental solubility data for this specific molecule is readily available, this document outlines a systematic approach, from in silico prediction to definitive experimental determination, to generate a robust and reliable solubility profile.

Introduction and Strategic Importance

4-Methyl-1-(phenylsulfonyl)-1H-imidazole belongs to a class of compounds recognized for their versatility in medicinal chemistry.[8] The imidazole moiety is a common scaffold in pharmaceuticals, known for its hydrogen bonding capabilities and polar nature, while the phenylsulfonyl group significantly increases lipophilicity.[4] The interplay between these two functional groups makes the a priori prediction of solubility challenging and necessitates a thorough experimental evaluation.

Predicted Physicochemical Properties: An In Silico Starting Point

Before embarking on laboratory experiments, computational tools can provide valuable estimates of the molecule's properties, guiding experimental design. These predictions are based on the molecule's structure (SMILES: c1(C)cn(S(=O)(=O)c2ccccc2)cn1).

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 222.26 g/mol [8] | Higher molecular weight can negatively impact solubility. |

| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity; suggests solubility may be limited in aqueous media. |

| pKa (Predicted) | 1.62 ± 0.61[8] | The imidazole ring is weakly basic. This low predicted pKa suggests that the compound will be largely non-ionized across the physiological pH range (1.2-6.8), and thus its solubility is unlikely to be significantly pH-dependent in this range.[10] |

| Boiling Point | 416.0 ± 38.0 °C[8] | Suggests strong intermolecular forces, which can correlate with lower solubility. |

Note: logP and pKa values are estimates from common computational algorithms and should be confirmed experimentally.

These in silico data suggest that 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a moderately lipophilic, weakly basic compound. The primary challenge to its aqueous solubility will likely be its crystal lattice energy and lipophilic character rather than its ionization state.

Experimental Solubility Determination: A Phased Approach

A robust solubility assessment involves two distinct but complementary methodologies: a high-throughput kinetic assay for early-stage discovery and a definitive thermodynamic (equilibrium) assay for later-stage development.[11]

Kinetic Solubility Assay for Early Assessment

Causality and Purpose: Kinetic solubility assays are designed for speed and low compound consumption, making them ideal for early discovery.[11] This method measures the solubility of a compound precipitating from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[12][13] While it may overestimate true equilibrium solubility, it provides a rapid and valuable rank-ordering of compounds and flags potential issues early.[14] The most common technique is turbidimetry, which detects the point of precipitation.[14]

Caption: Workflow for high-throughput kinetic solubility determination.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.

-

Compound Addition: Add small aliquots of the DMSO stock solution to the buffer wells to create a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is low (<2%) to minimize its co-solubilizing effect.[14]

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[11][13]

-

Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength sensitive to light scatter (e.g., 620 nm).

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility. A control compound with known solubility should be run in parallel for system validation.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

Causality and Purpose: The thermodynamic solubility assay, most commonly the shake-flask method, measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[10][14] This is the true, definitive solubility and is required for regulatory submissions like those guided by the FDA's BCS framework.[15][16] The method is resource-intensive but provides the most accurate and reliable data.[12] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.[14]

Caption: Workflow for definitive thermodynamic solubility determination.

-

Preparation: Add an excess amount of solid 4-Methyl-1-(phenylsulfonyl)-1H-imidazole (enough to ensure undissolved solid remains at the end) to a series of glass vials.[14]

-

Solvent Addition: To each vial, add a precise volume of the desired test medium. For BCS classification, this includes buffers at pH 1.2, 4.5, and 6.8, conducted at 37 ± 1°C.[9][15]

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.

-